molecular formula C8H11NO2 B8339733 4-Methoxy-2,5-dimethylpyridine 1-oxide

4-Methoxy-2,5-dimethylpyridine 1-oxide

Cat. No.: B8339733
M. Wt: 153.18 g/mol
InChI Key: CCIQWCWHFYTLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2,5-dimethylpyridine 1-oxide is a chemical compound classified as a pyridine N-oxide. Pyridine N-oxides are a significant class of heterocyclic compounds known for their enhanced reactivity compared to their parent pyridines. The introduction of the N-oxide functional group alters the electronic distribution of the pyridine ring, activating it towards various chemical transformations. This makes such compounds valuable as key intermediates and building blocks in complex organic synthesis, particularly in the pharmaceutical industry . The primary research value of this compound lies in its potential role as a synthetic precursor. Specifically, analogs of this molecule, such as 4-methoxy-2,3,5-trimethylpyridine 1-oxide, are established as crucial intermediates in the industrial synthesis of Proton Pump Inhibitors (PPIs) like omeprazole, a medication used to treat gastric acid-related conditions . In these synthetic pathways, the N-oxide group is instrumental in activating a methyl group on the pyridine ring, facilitating its conversion to chloromethyl or other functionalized derivatives. These activated intermediates can then be coupled with other molecular moieties, such as benzimidazole units, to construct the final active pharmaceutical ingredient . The research applications of this compound extend to its use as a model compound in methodological development for organic synthesis. Reactions typical for pyridine N-oxides include nucleophilic substitution, oxygen atom transfer, and participation in cycloaddition reactions . The compound can also serve as a ligand in coordination chemistry or as an organocatalyst in asymmetric synthesis, reflecting the broad utility of this chemical class in research . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-methoxy-2,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H11NO2/c1-6-5-9(10)7(2)4-8(6)11-3/h4-5H,1-3H3

InChI Key

CCIQWCWHFYTLPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine N-oxide derivatives allows for direct comparisons based on substituent positions, functional groups, and applications. Below is a detailed analysis of compounds closely related to 4-Methoxy-2,5-dimethylpyridine 1-Oxide:

Table 1: Comparison of Pyridine N-Oxide Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Purity Application/Notes Reference
4-Methoxy-3,5-dimethylpyridine 1-Oxide 91219-89-5 C₈H₁₁NO₂ 153.18 g/mol 4-OCH₃, 3-CH₃, 5-CH₃ ≥95% Omeprazole chloride impurity
4-Methoxy-2,3,5-trimethylpyridine 1-Oxide 86604-80-0 C₉H₁₃NO₂ 167.21 g/mol 4-OCH₃, 2-CH₃, 3-CH₃, 5-CH₃ N/A Omeprazole Impurity 14
3,5-Dimethyl-4-nitropyridine 1-Oxide N/A C₇H₈N₂O₃ 168.15 g/mol 4-NO₂, 3-CH₃, 5-CH₃ N/A Intermediate in agrochemical synthesis
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine 1-Oxide N/A C₉H₁₂ClNO₂ 201.65 g/mol 4-OCH₃, 3-CH₃, 5-CH₃, 2-CH₂Cl N/A Precursor for sulfoxide derivatives
Omeprazole N-Oxide (6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) 176219-04-8 C₁₇H₁₉N₃O₄S 361.42 g/mol Complex structure with benzimidazole core ≥98% Omeprazole oxidation byproduct

Key Findings

Positional Isomerism :

  • The substitution pattern significantly impacts reactivity and application. For example, 4-Methoxy-3,5-dimethylpyridine 1-Oxide () is prioritized in impurity profiling due to its structural similarity to omeprazole intermediates, whereas the trimethyl analog (CAS 86604-80-0) is a distinct impurity (Impurity 14) .

Functional Group Influence :

  • The nitro group in 3,5-Dimethyl-4-nitropyridine 1-Oxide () introduces strong electron-withdrawing effects, altering its chemical stability compared to methoxy-substituted analogs. This makes it more reactive in electrophilic substitutions .

Pharmaceutical Relevance :

  • Chloromethyl derivatives (e.g., ) serve as precursors for sulfoxide drugs, highlighting the role of N-oxide pyridines in synthesizing bioactive molecules .

Analytical Challenges: High-purity standards (≥95–98%) are critical for chromatographic quantification of these compounds in drug formulations, as even minor structural variations can affect retention times and detection limits .

Notes on Discrepancies and Limitations

  • Limited data exist for the exact 2,5-dimethyl variant, suggesting it may be less commonly reported or synthesized compared to 3,5-dimethyl analogs.

Preparation Methods

Chloropyridine Oxidation Pathway

A patent application discloses an alternative route starting from 3-chloro-4-methoxy-2,5-dimethylpyridine:

Step 1: Halogenation
3-Hydroxy-4-methoxy-2,5-dimethylpyridine undergoes chlorination using POCl3_3 or SOCl2_2, though exact conditions remain proprietary.

Step 2: N-Oxidation
The chlorinated intermediate (181 mg) is dissolved in dichloromethane (5 mL) and treated with 30% H2_2O2_2 under reflux for 12 h. After aqueous workup, the product crystallizes from CH2_2Cl2_2/petroleum ether (m.p. 99°–101°C).

Comparative Analysis of Synthetic Methods

Parameter Direct Oxidation Chloropyridine Route
Starting Material Cost$5.00/1gProprietary
Reaction Time24 h12 h
Yield88%Undisclosed
PurificationEvaporationCrystallization
Melting PointNot reported99°–101°C
ScalabilityDemonstrated at 5g scaleLab-scale only

Optimization Strategies and Critical Parameters

Solvent and Atmosphere Effects

  • Acetic Acid : Protonates H2_2O2_2 to generate reactive peracid species. Alternatives like trifluoroacetic acid decrease yields due to excessive ring activation.

  • Inert Atmosphere : Argon prevents peroxide decomposition and oxidative side reactions, improving reproducibility.

Temperature Control

Maintaining reflux (~118°C for acetic acid) balances reaction rate and stability of the N-oxide product. Lower temperatures (<100°C) result in incomplete conversion, while higher temperatures promote over-oxidation.

Characterization and Quality Control

Spectroscopic Data

  • 1H^1H NMR (CDCl3_3) : δ 8.16 (s, 1H, H-6), 3.87 (s, 2H, CH2_2), 3.71 (s, 3H, OCH3_3), 2.20/2.16 (s, 3H each, CH3_3).

  • LC-MS : Major peak at m/zm/z 168.1 [M+H]+^+ (calculated for C8_8H10_10NO2_2: 167.07).

Purity Assessment

TLC analysis (Silica Gel 60 F254_{254}) with 5% MeOH/CH2_2Cl2_2 eluent shows a single spot at RfR_f 0.1, while HPLC purity exceeds 98%.

Industrial-Scale Considerations

Cost Analysis

Component Cost per Batch (5 kg scale)
4-Methoxy-2,5-dimethylpyridine$25,000
H2_2O2_2 (30%)$500
Acetic Acid$200
Total $25,700

Waste Management

Neutralization of residual acetic acid with NaHCO3_3 generates 10 L of aqueous waste per kg product, requiring pH adjustment before disposal .

Q & A

Q. Critical Factors :

  • Temperature : Excessive heat during phosphorylation can lead to side products like over-chlorinated derivatives.
  • Oxidant Selectivity : mCPBA offers higher regioselectivity compared to H₂O₂, reducing byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the N-oxide form from unreacted precursors .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; methyl groups at δ 2.1–2.3 ppm. The N-oxide group deshields adjacent protons, shifting pyridine ring protons upfield .
    • ¹³C NMR : The N-oxide carbon appears at δ 150–160 ppm, distinct from non-oxidized pyridines.
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 167 (M⁺) and fragment peaks at m/z 136 (loss of OCH₃) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the N-oxide group, confirming planarity and bond-length alterations .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or culture conditions (aerobic vs. anaerobic).
  • Purity : Trace impurities (e.g., unreacted chlorinated intermediates) may skew bioactivity results. Validate purity via HPLC (>98%) before testing .
  • Structural Analogues : Compare with 4-Methoxy-2,3,5-trimethylpyridine 1-oxide () to isolate the role of the 2,5-dimethyl groups.

Q. Experimental Design :

  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Include positive controls (e.g., ciprofloxacin for bacteria) and negative controls (solvent-only) .

Advanced Question: How does the N-oxide group influence the compound’s reactivity in substitution reactions?

Methodological Answer:
The N-oxide group:

  • Enhances Electrophilicity : Activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions.
  • Directs Reactivity : Methoxy and methyl groups sterically hinder the 3- and 5-positions, favoring regioselective reactions at the 2-position.

Q. Example Reaction :

  • Nucleophilic Aromatic Substitution : With amines (e.g., benzylamine) in DMF at 80°C, yields 2-aminated derivatives. Kinetic studies show faster substitution compared to non-oxidized pyridines .

Advanced Question: What strategies optimize the compound’s use as a ligand in coordination chemistry?

Methodological Answer:

  • Chelation Sites : The N-oxide oxygen and pyridine nitrogen act as bidentate ligands.
  • Metal Compatibility : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
  • Modification : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance metal-binding affinity.

Q. Characterization :

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Cu complexes show λmax ~450 nm).
  • Magnetic Susceptibility : Assess paramagnetic behavior in Fe³⁺ complexes .

Basic Question: How do solvent polarity and pH affect the compound’s stability during storage?

Methodological Answer:

  • Polar Solvents : Acetonitrile or DMSO stabilize the N-oxide group via hydrogen bonding. Avoid protic solvents (e.g., water) to prevent hydrolysis.
  • pH : Store at neutral pH (6–8). Acidic conditions (<pH 4) protonate the N-oxide, leading to decomposition; alkaline conditions (>pH 9) may cleave methoxy groups .

Advanced Question: How can computational methods predict the compound’s metabolic pathways in pharmacokinetic studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Models oxidation/reduction potentials (e.g., N-oxide reduction to pyridine in liver microsomes).
  • Molecular Docking : Predicts interactions with cytochrome P450 enzymes (e.g., CYP3A4). Validate with in vitro assays using hepatic S9 fractions .

Advanced Question: What experimental approaches elucidate structure-activity relationships (SAR) for cytotoxicity?

Methodological Answer:

Analog Synthesis : Prepare derivatives with modified substituents (e.g., 4-hydroxy vs. 4-methoxy).

In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

SAR Analysis : Correlate logP values (lipophilicity) with IC₅₀ data. Higher lipophilicity (e.g., from methyl groups) enhances membrane permeability but may reduce solubility .

Basic Question: What are the key differences between this compound and its non-oxidized analog?

Methodological Answer:

  • Reactivity : The N-oxide group increases susceptibility to nucleophilic attack and reduces basicity (pKa ~0.5 vs. ~3.5 for non-oxidized pyridine).
  • Biological Activity : N-Oxide derivatives often exhibit enhanced antimicrobial activity due to improved membrane interaction .

Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry : Continuous oxidation reactors improve heat dissipation, minimizing side reactions.
  • Catalytic Optimization : Use TEMPO/NaClO₂ for selective oxidation at scale. Monitor reaction progress via in-line IR spectroscopy .

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